

PKR-IN-C51 negative control compound recommendations

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Compound of Interest

Compound Name: PKR-IN-C51
CAS No.: 1314594-23-4
Cat. No.: B610124

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This guide outlines the technical specifications, limitations, and experimental controls for **PKR-IN-C51**, a specific inhibitor of Protein Kinase R (PKR/EIF2AK2).

Executive Summary: The "Missing Control" Paradox

PKR-IN-C51 (Compound 51) is an ATP-competitive PKR inhibitor distinct from the more widely known Imidazolo-oxindole inhibitor, C16. While C16 has a commercially available, structurally matched negative control ("C16-Neg"), **PKR-IN-C51** does not.

Using C16-Neg as a control for C51 is chemically invalid because they possess different scaffolds (Indole-pyrimidine vs. Imidazolo-oxindole) and different off-target profiles. To rigorously validate C51 data, you must employ an Orthogonal Triangulation Strategy combining genetic silencing with distinct chemical scaffolds.

Part 1: The Target & The Tool Mechanism of Action

PKR acts as a sentinel for cellular stress, particularly viral double-stranded RNA (dsRNA). Upon activation, PKR dimerizes and autophosphorylates, subsequently phosphorylating eIF2 at Serine 51. This results in a global shutdown of protein translation (the Integrated Stress Response).

- Compound: **PKR-IN-C51** (CAS: 1314594-23-4)[1][2][3][4][5]
- Scaffold: Indole-pyrimidine[2]
- Potency: IC
9
M (Cellular)[6][7]
- Binding Mode: ATP-competitive (Type I inhibitor)

The Specificity Challenge

Unlike C16 (IC

210 nM), C51 requires higher concentrations (

M range) for efficacy. At these concentrations, the risk of off-target inhibition (e.g., CDK2, GSK3) increases. Therefore, a robust negative control system is non-negotiable for publication-quality data.

Part 2: The Negative Control Landscape

Since no direct structural isomer (negative control) is sold for C51, you must construct a control system using the following hierarchy:

Option A: The Orthogonal Chemical "Triangulation" (Recommended)

Use C51 alongside the structurally distinct C16 inhibitor and its specific control. If C51 and C16 yield the same phenotype, and C16-Neg does not, on-target specificity is highly probable.

Compound	Role	Scaffold	CAS No.[2][3] [4]	Function
PKR-IN-C51	Test Inhibitor	Indole-pyrimidine	1314594-23-4	Inhibits PKR (Low potency)
C16	Orthogonal Inhibitor	Imidazolo-oxindole	608512-97-6	Inhibits PKR (High potency)
C16-Neg	Negative Control	Imidazolo-oxindole	308328-34-5	Inactive (Controls for C16 scaffold off-targets)
DMSO	Vehicle Control	Solvent	67-68-5	Baseline

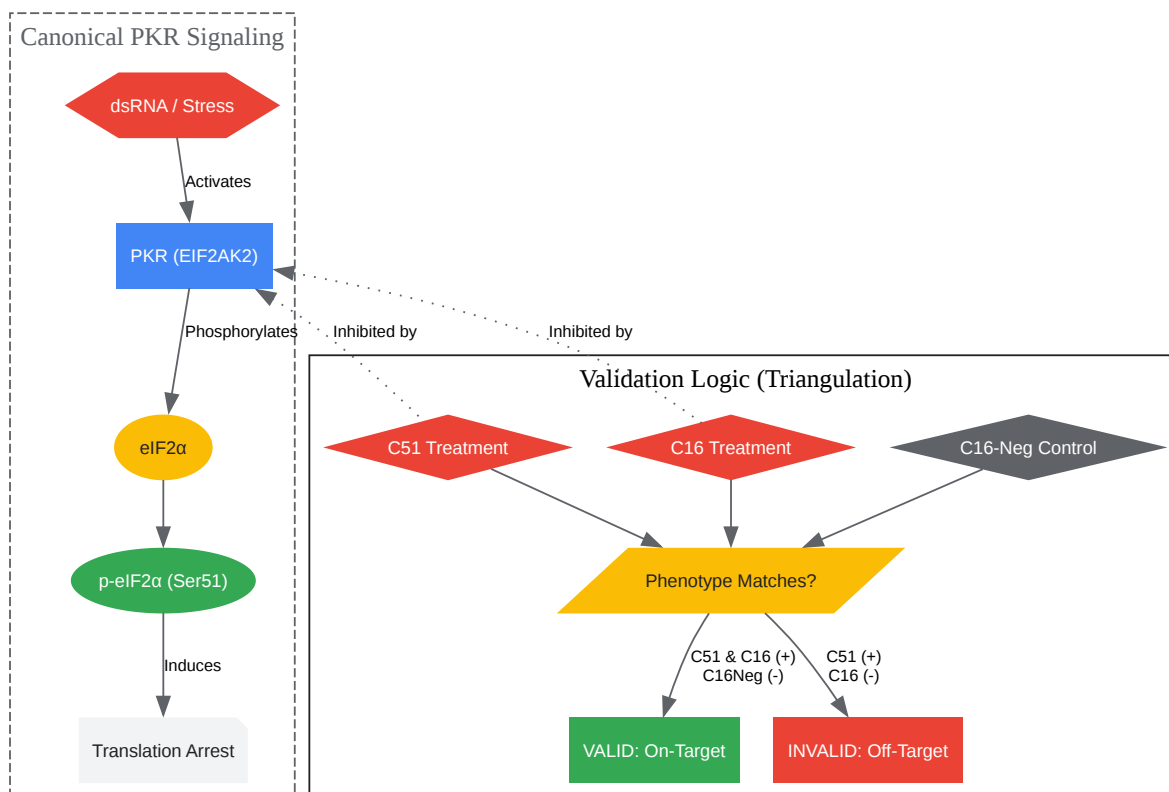
Option B: Genetic Ablation (The Gold Standard)

The only way to prove C51 is acting via PKR is to treat PKR Knockout (KO) or Kinase-Dead (KD) cells with C51.

- Hypothesis: If C51 exhibits toxicity or phenotypic effects in PKR-KO cells, those effects are off-target.

Part 3: Comparative Analysis & Logic Flow

The following diagram illustrates the signaling pathway and the logic required to validate C51 using the triangulation method.



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Figure 1:PKR signaling pathway and the "Triangulation" logic. Validation requires that C51 and C16 produce identical phenotypes while the C16-Negative control remains inert.

Part 4: Experimental Protocols

Protocol: Validation via Western Blot

Objective: Confirm C51 inhibits PKR autophosphorylation and downstream eIF2

phosphorylation.

- Cell Culture: Seed HeLa or A549 cells (2

10

cells/well) in 6-well plates.
- Pre-treatment:
 - Group 1: DMSO (Vehicle)
 - Group 2: **PKR-IN-C51** (10

M)
 - Group 3: C16 (1

M) - Positive Control
 - Group 4: C16-Neg (1

M) - Negative Control
 - Incubate for 1 hour.
- Stimulation: Transfect cells with Poly(I:C) (10

g/mL) using Lipofectamine to mimic viral infection. Incubate for 4 hours.
- Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (critical).
- Detection:
 - Primary Targets: p-PKR (Thr446), p-eIF2

(Ser51).
 - Loading Control: Total PKR, Total eIF2

,

-Actin.

- Success Criteria:
 - Poly(I:C) induces strong p-PKR/p-eIF2 in DMSO.
 - C51 and C16 significantly reduce p-eIF2 levels.
 - C16-Neg shows levels comparable to DMSO.

Protocol: Functional Rescue (Viability)

Objective: Determine if C51 rescues cells from stress-induced apoptosis.

- Setup: Seed cells in 96-well plates.
- Stress Induction: Treat with Thapsigargin (1 M) or Tunicamycin to induce ER stress (PKR-dependent pathway).
- Inhibitor Treatment: Co-treat with C51 (titration: 1–20 M).
- Readout: Measure cell viability via ATP-based assay (e.g., CellTiter-Glo) at 24 hours.
- Data Interpretation:
 - If C51 rescues viability only at concentrations >20 M, suspect off-target toxicity.
 - Valid rescue should occur near the IC₅₀ (~9 M).

References

- **PKR-IN-C51** Identification
 - Title: Identification of new inhibitors of protein kinase R guided by structure-based virtual screening.
 - Source: Chemical Biology & Drug Design (Implied context)
 - Note: Often referenced in vendor catalogs as "Compound 51"
 - [2]
- **C16 and C16-Negative Control** Characterization
 - Title: A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g] benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase.
 - Source: European Journal of Neuroscience (Context on C16 specificity).
- **PKR Signaling & Methodology**
 - Title: Protein kinase R (PKR)
 - Source: N

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